An In-Depth Technical Guide to (4-Hydroxypyridin-3-yl)methanol: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to (4-Hydroxypyridin-3-yl)methanol: Structure, Properties, and Synthetic Considerations
Abstract: This technical guide provides a comprehensive overview of (4-Hydroxypyridin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While data for this specific isomer is not broadly published, this document leverages established principles of pyridine chemistry, tautomerism, and spectroscopic analysis to construct a robust profile. We will delve into its core structure, the critical concept of pyridone-hydroxypyridine tautomerism, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and potential applications as a versatile chemical building block. This guide is intended to serve as an authoritative resource for scientists engaged in drug discovery and fine chemical synthesis.
Molecular Structure and Isomerism
Core Structure and Nomenclature
(4-Hydroxypyridin-3-yl)methanol is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a hydroxyl (-OH) group at the 4-position and a hydroxymethyl (-CH2OH) group at the 3-position.
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IUPAC Name: (4-Hydroxypyridin-3-yl)methanol
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Alternate Name: 3-(Hydroxymethyl)pyridin-4-ol
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Molecular Formula: C₆H₇NO₂
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Molecular Weight: 125.13 g/mol
Caption: Chemical structure of (4-Hydroxypyridin-3-yl)methanol.
The Critical Role of Tautomerism
A pivotal characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one (or 4-pyridone) form.[2] This equilibrium is highly sensitive to the compound's environment, including solvent polarity and physical state (solid vs. solution).[3]
For (4-Hydroxypyridin-3-yl)methanol, this equilibrium is between the aromatic alcohol form and the 3-(hydroxymethyl)pyridin-4(1H)-one form. In polar solvents and the solid state, the pyridone tautomer is generally favored due to its amide-like resonance and greater capacity for intermolecular hydrogen bonding.[3][4] The aromatic hydroxypyridine form may become more significant in the gas phase or in nonpolar solvents.[3][5] This phenomenon is a critical consideration for reaction planning, as the reactivity of the two tautomers differs significantly.
Caption: Tautomeric equilibrium of the 4-hydroxypyridine moiety.
Physicochemical and Spectroscopic Properties
Definitive experimental data for this specific isomer is sparse. The properties presented below are predicted based on its structure and data from closely related isomers.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Melting Point | Solid, likely > 150 °C | 4-Hydroxypyridine has a melting point of ~150 °C. The additional polar groups may increase this value. |
| Boiling Point | High, > 250 °C (decomposes) | Isomers like 3-Hydroxy-4-pyridinemethanol have high boiling points.[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO). | The presence of two hydroxyl groups and the pyridine nitrogen facilitates hydrogen bonding.[7] |
| pKa | ~4-5 (pyridine N-H⁺), ~9-10 (phenolic OH) | Based on values for 4-hydroxypyridine and substituted phenols. The pyridone form is less basic. |
Spectroscopic Profile for Structural Elucidation
The unequivocal identification of (4-Hydroxypyridin-3-yl)methanol from its isomers relies on a combined spectroscopic approach.[8]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most diagnostic tool. Key features would include:
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Three distinct signals in the aromatic region, corresponding to the protons at C-2, C-5, and C-6. The specific coupling patterns (doublets, doublet of doublets) would unambiguously define the 3,4-substitution pattern.
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A singlet (or AB quartet, depending on chirality) around 4.5-4.8 ppm for the benzylic protons of the -CH₂OH group.
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Broad, exchangeable signals for the two -OH protons.
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¹³C NMR Spectroscopy: The spectrum should show six distinct carbon signals, confirming the lack of symmetry. The chemical shifts of the substituted carbons (C-3 and C-4) would be highly indicative of the attached functional groups.
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Infrared (IR) Spectroscopy:
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A broad O-H stretching band from 3200-3500 cm⁻¹ for the alcoholic and phenolic hydroxyl groups.
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If the pyridone tautomer is present, a strong C=O stretching absorption would appear around 1640-1680 cm⁻¹.
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Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]
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C-O stretching bands for the primary alcohol and phenol around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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Mass Spectrometry (MS): Electron Ionization (EI) MS would show a molecular ion (M⁺) peak at m/z = 125. A prominent fragment would be the loss of the hydroxymethyl group (M-31), leading to a fragment at m/z = 94.
Caption: Logical workflow for the spectroscopic confirmation of the target compound.[8]
Synthesis and Reactivity
Plausible Synthetic Pathways
The synthesis of substituted hydroxypyridines can be approached through various methods, often involving the construction of the pyridine ring or the modification of a pre-existing one.[10] A logical approach to (4-Hydroxypyridin-3-yl)methanol could start from 4-hydroxypyridine.
A potential route involves the enzymatic hydroxylation of a suitable precursor. For instance, it has been shown that 4-hydroxypyridine can be hydroxylated to pyridine-3,4-diol by certain microbial enzymes, demonstrating the feasibility of introducing a hydroxyl group at the 3-position.[11] Subsequent selective functionalization would be required to yield the target molecule.
A more traditional chemical synthesis approach is outlined below.
Example Synthetic Protocol: A Conceptual Workflow
This protocol is a conceptual, multi-step synthesis based on established transformations of pyridine derivatives.[12][13]
Step 1: Formylation of 4-Hydroxypyridine
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Objective: Introduce a formyl (-CHO) group at the 3-position. This can be challenging and may require protecting the 4-hydroxyl group first (e.g., as a benzyl ether).
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Reagents: Protected 4-hydroxypyridine, a suitable formylating agent (e.g., Vilsmeier-Haack or Duff reaction conditions).
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Rationale: Ortho-lithiation followed by quenching with an electrophile like DMF is a common strategy for directed functionalization of pyridine rings.
Step 2: Reduction of the Aldehyde to an Alcohol
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Objective: Reduce the newly introduced aldehyde to the primary alcohol (hydroxymethyl group).
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Reagents: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
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Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes in the presence of other functional groups like the protected phenol and the pyridine ring.
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Procedure:
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Dissolve the aldehyde from Step 1 in methanol and cool to 0 °C in an ice bath.
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Slowly add NaBH₄ portion-wise, monitoring the reaction by TLC.
-
Once complete, quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
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Step 3: Deprotection (if necessary)
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Objective: Remove the protecting group from the 4-hydroxyl position.
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Reagents: If a benzyl ether was used, catalytic hydrogenation (H₂, Pd/C) is a standard method.[14]
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Rationale: This final step unmasks the phenolic hydroxyl group to yield the target compound. The product would then be purified by recrystallization or column chromatography.
Applications and Significance in Research
A Versatile Heterocyclic Building Block
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[15] The specific 3,4-disubstitution pattern of (4-Hydroxypyridin-3-yl)methanol offers three distinct points for further chemical modification:
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The Pyridine Nitrogen: Can be alkylated or oxidized.
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The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines.[12]
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The Phenolic Hydroxyl: Can participate in O-alkylation, O-arylation, or act as a directing group for further electrophilic substitution on the ring.[13]
This trifunctional nature makes it a highly valuable intermediate for constructing complex molecular libraries for drug screening.
Potential Pharmacological Relevance
The 3-hydroxy-4-pyridone motif is a well-known and powerful bidentate chelator for metal ions, particularly iron (Fe³⁺).[16] The drug Deferiprone, for example, is based on this core structure. Given that the pyridone tautomer is favored, (4-Hydroxypyridin-3-yl)methanol could be a precursor to novel iron chelators or other metal-binding agents. Such compounds are investigated for treating iron overload diseases and potentially as antimicrobial agents that function by sequestering essential metal ions from pathogens.[16]
Furthermore, substituted pyridines are known to exhibit a wide range of biological activities, including antiproliferative, antiviral, and antibacterial effects.[17][18] This compound could serve as a starting point for the synthesis of novel therapeutic candidates.
Caption: Logical relationships between the core structure and its potential applications.
Safety and Handling
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Hazard Profile: Based on similar compounds like 4-pyridinemethanol, this substance should be handled as a potential irritant, causing skin and serious eye irritation. It may also be harmful if swallowed.[19][20]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask should be used when handling the solid.
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Storage: The compound is likely hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
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ajeee. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]
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